molecular formula C9H16N4O B1527890 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine CAS No. 1247780-89-7

1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine

Cat. No.: B1527890
CAS No.: 1247780-89-7
M. Wt: 196.25 g/mol
InChI Key: RNZABCDPRFSXQG-UHFFFAOYSA-N
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Description

“1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine” is a compound with a molecular weight of 196.25 . It has an IUPAC name of this compound . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16N4O/c1-7(9-11-8(2)12-14-9)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid . Its molecular weight is 196.25 .

Scientific Research Applications

Synthesis and Characterization

The scientific research involving 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine primarily focuses on the synthesis and characterization of novel compounds. This compound is often used as a building block in the synthesis of a wide range of derivatives with potential biological activities. For example, Sharma et al. (2014) synthesized a series of novel carbazole derivatives starting with carbazole, which, through various reactions including the Mannich reaction with piperazine, yielded compounds evaluated for their antibacterial, antifungal, and anticancer activities (Sharma, Kumar, & Pathak, 2014).

Antimicrobial and Antifungal Activities

Compounds synthesized using this compound have shown significant antimicrobial and antifungal activities. The study by Bektaş et al. (2010) synthesized novel 1,2,4-Triazole derivatives that displayed good to moderate antimicrobial activities against various test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Similarly, compounds with a piperazine linker have been investigated for their potential as bacterial biofilm and MurB enzyme inhibitors, showing promising antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans (Mekky & Sanad, 2020).

Antitubercular and Anticonvulsant Activities

The versatility of compounds derived from this compound extends to antitubercular and anticonvulsant activities. Foks et al. (2004) developed derivatives that were tested for their tuberculostatic activity, finding minimum inhibiting concentrations within 25 - 100 mg/ml, indicating potential applications in tuberculosis treatment (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004). Moreover, Harish et al. (2014) synthesized new derivatives exhibiting significant anticonvulsant activity, emphasizing the structural requirements essential for this property (Harish, Mohana, Mallesha, & Veeresh, 2014).

Safety and Hazards

The safety information for “1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine” can be found in its Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

3-methyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-7(9-11-8(2)12-14-9)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZABCDPRFSXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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